Heptane-1-sulfonyl Chloride
Overview
Description
Heptane-1-sulfonyl chloride is an organic compound with the molecular formula C7H15ClO2S. It is a sulfonyl chloride derivative of heptane, characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to the first carbon of the heptane chain. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions and industrial processes.
Mechanism of Action
Target of Action
Heptane-1-sulfonyl Chloride (HSCl) is an organic compound that is widely used in various industries. The primary targets of HSCl are organic compounds, particularly those containing nucleophilic functional groups . It acts as an electrophile, reacting with nucleophiles in a process known as electrophilic aromatic substitution .
Mode of Action
The mode of action of HSCl involves the formation of a sulfonyl group (SO2Cl) on the target molecule . This is achieved through an electrophilic aromatic substitution reaction, where HSCl acts as the electrophile . The sulfonyl group can then react with a nucleophile, such as ammonia, to form a sulfonamide .
Biochemical Pathways
The biochemical pathways affected by HSCl are primarily related to the synthesis of sulfonamides . Sulfonamides are a class of compounds that have a wide range of biological activities, including antibacterial, antiviral, and anticancer properties . The introduction of a sulfonyl group by HSCl can therefore lead to the formation of these biologically active compounds .
Result of Action
The result of HSCl’s action is the formation of sulfonamides, which can have various molecular and cellular effects depending on their specific structure . For example, some sulfonamides can inhibit the growth of bacteria by blocking the synthesis of folic acid, a necessary component for bacterial growth .
Action Environment
The action of HSCl can be influenced by various environmental factors. For instance, the reaction of HSCl with nucleophiles can be affected by the presence of light, with different products being formed under different light conditions . Additionally, the pH and temperature of the reaction environment can also influence the reaction rate and product distribution .
Biochemical Analysis
Biochemical Properties
Heptane-1-sulfonyl chloride, like other sulfonyl chlorides, is produced by free-radical reactions of chlorine, sulfur dioxide, and hydrocarbons . In the context of biochemical reactions, sulfonyl chlorides are known to interact with various enzymes, proteins, and other biomolecules . For instance, sulfonamides, which contain a similar functional group, exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-tetrahydrofolate reductase, allowing them to play a role in treating a diverse range of disease states .
Cellular Effects
While specific cellular effects of this compound are not well-documented, it’s worth noting that sulfonyl chlorides, in general, are known to interact with various cellular components. For instance, sulfonamides, which contain a similar functional group, can interact with enzymes like carbonic anhydrase and dihydropteroate synthetase, influencing cell function .
Molecular Mechanism
The molecular mechanism of this compound is not well-studied. Sulfonyl chlorides are known to participate in free-radical reactions . They can react with a variety of nucleophiles, leading to the formation of sulfonates . This reaction is catalyzed by a supergene family of enzymes called sulfotransferases (SULTs) .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
Metabolic Pathways
This compound, like other sulfonyl chlorides, is likely to be involved in sulfonation, an important reaction in the metabolism of numerous xenobiotics, drugs, and endogenous compounds . The universal sulfonate donor for these reactions is 3′-phosphoadenosine 5′-phosphosulfate (PAPS), and the transfer of sulfonate to a hydroxyl or amino group is catalyzed by sulfotransferases (SULTs) .
Transport and Distribution
Subcellular Localization
. For instance, targeting signals or post-translational modifications can direct a compound to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptane-1-sulfonyl chloride can be synthesized through the reaction of heptane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the heptane-1-sulfonic acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added gradually. The mixture is heated to facilitate the reaction, resulting in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods: In an industrial setting, this compound can be produced on a larger scale using similar reaction conditions. The process involves the continuous addition of thionyl chloride to a reactor containing heptane-1-sulfonic acid, with efficient removal of the by-products (SO2 and HCl) to ensure a high yield of the desired product. The reaction is typically carried out in a controlled environment to maintain safety and optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions: Heptane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: this compound can be reduced to heptane-1-sulfonic acid using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used in nucleophilic substitution reactions with this compound. The reactions are typically carried out in polar aprotic solvents like dichloromethane or tetrahydrofuran (THF) at room temperature or under mild heating.
Reduction: Lithium aluminum hydride (LiAlH4) is used as a reducing agent in anhydrous ether or THF, with the reaction conducted under an inert atmosphere to prevent moisture interference.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Heptane-1-sulfonic acid: Formed by reduction.
Scientific Research Applications
Heptane-1-sulfonyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules, facilitating the synthesis of sulfonamides, sulfonates, and other derivatives.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) that contain sulfonyl functional groups.
Material Science: Utilized in the preparation of functional materials, such as polymers and surfactants, that incorporate sulfonyl groups for enhanced properties.
Biological Research: Used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Comparison with Similar Compounds
Heptane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride (CH3SO2Cl): A smaller sulfonyl chloride with similar reactivity but different physical properties due to its shorter carbon chain.
Benzenesulfonyl chloride (C6H5SO2Cl): An aromatic sulfonyl chloride with distinct reactivity patterns influenced by the aromatic ring.
Hexane-1-sulfonyl chloride (C6H13SO2Cl): A structurally similar compound with one less carbon atom in the alkyl chain, leading to slightly different reactivity and physical properties.
Uniqueness: this compound is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and applications in organic synthesis. The presence of a seven-carbon alkyl chain provides a balance between hydrophobicity and reactivity, making it suitable for various chemical transformations and industrial applications.
Properties
IUPAC Name |
heptane-1-sulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO2S/c1-2-3-4-5-6-7-11(8,9)10/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIUMEKDVYLMOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCS(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927-92-4 | |
Record name | 1-Heptanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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